5-Bromo-4-chloro-2-methyl-2H-indazole
Description
The Indazole Scaffold: Historical Context and Research Evolution
The journey of the indazole scaffold in science began with its initial synthesis and characterization. Over the years, its unique chemical properties and biological potential have led to an exponential increase in research focus. The development of drugs like Benzydamine, first marketed in 1966, marked the entry of indazole derivatives into clinical practice. researchgate.net Since then, the field has evolved, with numerous indazole-based compounds such as Axitinib, Pazopanib, and Entrectinib achieving significant success in the pharmaceutical market. researchgate.net This progression highlights the enduring relevance of the indazole scaffold, with ongoing clinical trials exploring new therapeutic applications. nih.govresearchgate.net
Significance of Indazole Derivatives as Privileged Scaffolds in Organic Synthesis and Medicinal Chemistry
Indazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.govresearchgate.net Their diverse functional groups and structural versatility allow for the synthesis of compounds with activities such as anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.govresearchgate.net The indazole nucleus is a cornerstone in the design of kinase inhibitors, which are crucial in cancer therapy. rsc.org The ability to make structural modifications based on structure-activity relationships allows for the optimization of lead compounds to create more potent clinical drugs. researchgate.net
Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
| Pazopanib | Cancer (tyrosine kinase inhibitor) nih.govwikipedia.org |
| Axitinib | Cancer (tyrosine kinase inhibitor) researchgate.net |
| Entrectinib | Cancer (tyrosine kinase inhibitor) researchgate.net |
| Granisetron | Antiemetic researchgate.net |
| Benzydamine | Anti-inflammatory researchgate.net |
Isomerism and Tautomerism in Indazole Systems (1H- and 2H-Indazoles)
A key feature of the indazole ring system is the existence of annular tautomers, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of the nitrogen-bound hydrogen atom distinguishes these two forms. researchgate.net
1H-Indazole : This tautomer, with the hydrogen on the nitrogen at position 1, is generally the more thermodynamically stable and predominant form. nih.govresearchgate.netchemicalbook.com It possesses a benzenoid character, contributing to its aromaticity and stability. nih.gov
2H-Indazole : In this form, the hydrogen is located on the nitrogen at position 2. This tautomer has a more ortho-quinoid character. nih.gov While typically less stable than the 1H-form, the stability can be influenced by substituents on the ring. chemicalbook.comnih.gov For instance, certain substitution patterns can make the 2H-tautomer more stable. nih.gov
The energy difference between these tautomers is relatively small, and the equilibrium can be influenced by solvent effects and substitution. chemicalbook.com 3H-indazoles are also possible but are non-aromatic and much rarer. nih.gov The specific isomeric form is crucial as it dictates the three-dimensional shape of the molecule and its potential interactions with biological targets.
Table 2: Comparison of 1H- and 2H-Indazole Tautomers
| Feature | 1H-Indazole | 2H-Indazole |
| Predominance | Generally more predominant and stable nih.govresearchgate.netchemicalbook.com | Generally less stable nih.govresearchgate.net |
| Structural Character | Benzenoid (aromatic) nih.gov | Ortho-quinoid nih.gov |
| Basicity | Weaker base chemicalbook.com | Stronger base chemicalbook.com |
Focus on Halogenated Indazoles and Their Research Implications
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the indazole scaffold is a common and powerful strategy in medicinal chemistry. rsc.orgresearchgate.netnih.gov Halogenation can significantly modify a molecule's physicochemical properties, such as lipophilicity, which in turn can influence its membrane permeability and bioavailability. nih.gov While often increasing lipophilicity, in some cases, halogenation has been unexpectedly observed to increase aqueous solubility. nih.gov
Organic halides are also valuable precursors and intermediates in organic synthesis, allowing for further molecular diversification through cross-coupling reactions. rsc.orgnih.gov The regioselective halogenation of indazoles—the ability to control precisely where the halogen atom is placed on the ring—is a subject of active research, with modern methods aiming for environmentally friendly and efficient syntheses. rsc.orgnih.gov Compounds like 5-Bromo-4-chloro-2-methyl-2H-indazole are products of such synthetic strategies, where multiple different halogens are incorporated to fine-tune the molecule's properties for specific research applications. sigmaaldrich.combldpharm.com The presence of both bromo and chloro substituents on the benzene (B151609) ring, combined with the 2-methyl-2H-indazole core, creates a unique electronic and steric profile, making it a specific tool for chemical and biological investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEWBDKBNBCUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Chloro 2 Methyl 2h Indazole and Substituted Indazole Derivatives
Retrosynthetic Analysis and Key Disconnections for Indazole Cores
Retrosynthetic analysis is a technique used to design a synthesis plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." lkouniv.ac.in For the indazole core, several key disconnections are commonly considered, which correspond to the forward synthetic reactions.
A primary disconnection strategy for the indazole ring involves breaking the N-N bond and a C-N bond. This leads back to precursors such as o-aminobenzonitriles or o-aminoketones and a source of the second nitrogen atom, like hydrazine (B178648) or its derivatives. acs.orgresearchgate.net Functional group interconversions (FGI) are also crucial, for instance, an amino group can be retrosynthetically derived from a nitro group, which is a common strategy in aromatic chemistry. lkouniv.ac.in
Another powerful disconnection approach for indazoles is through cycloaddition reactions. lkouniv.ac.in A [3+2] cycloaddition disconnection breaks the ring into a 1,3-dipole and a dipolarophile. acs.orgorganic-chemistry.orgnih.gov For indazoles, this often involves a diazo compound and an aryne. organic-chemistry.orgacs.org
The following table outlines common retrosynthetic disconnections for the indazole core:
| Disconnection Type | Precursors | Corresponding Forward Reaction |
| C-N / N-N Bond Cleavage | o-aminobenzonitriles, Hydrazine derivatives | Cyclization/Condensation |
| C-N / C-C Bond Cleavage | Hydrazones, Aryl halides | Transition-metal catalyzed cross-coupling |
| [3+2] Cycloaddition | Diazo compounds, Arynes | 1,3-Dipolar Cycloaddition |
| C-H/N-H Annulation | Arylhydrazones | Oxidative Cyclization |
Strategies for Indazole Ring System Construction
A variety of synthetic methods have been developed for the construction of the indazole ring system, ranging from classical cyclization reactions to modern transition-metal-catalyzed and metal-free approaches. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.
Classical Cyclization Reactions
Classical methods for indazole synthesis often involve the cyclization of appropriately substituted benzene (B151609) derivatives. A common approach is the reaction of o-aminobenzonitriles with hydrazine, which upon heating, can lead to the formation of 3-aminoindazoles. chemicalbook.comnih.gov Another classical route involves the diazotization of o-toluidines followed by intramolecular cyclization. chemicalbook.com Reductive cyclization of o-nitroarenes, known as the Cadogan reaction, is also a well-established method for synthesizing various aza-heterocycles, including indazoles. researchgate.net
A patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection. google.com While this produces the 1H-indazole isomer, subsequent N-alkylation could potentially yield the 2H-indazole derivative, although direct alkylation often leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov
Transition-Metal Catalyzed Approaches
Transition-metal catalysis has become a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. nitk.ac.inresearchgate.net These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades.
Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov Similarly, cobalt(III) catalysts can be used for the synthesis of N-aryl-2H-indazoles through a C-H bond functionalization/addition/cyclization cascade. nih.gov Palladium-catalyzed intramolecular C-N bond formation from o-chlorobenzophenone hydrazone derivatives has been used to synthesize 3-aryl-1H-indazoles.
Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can be used to synthesize 2H-indazoles. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-halobenzonitriles with hydrazine derivatives to yield substituted 3-aminoindazoles. organic-chemistry.org
The following table summarizes some transition-metal catalyzed approaches to indazole synthesis:
| Metal Catalyst | Reactants | Product Type |
| Rhodium(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles nih.gov |
| Cobalt(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles nih.gov |
| Copper(I) | 2-bromobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles organic-chemistry.org |
| Palladium | o-chlorobenzophenone hydrazones | 3-aryl-1H-indazoles |
| Copper(II) | Alkynyl triazenes | 2H-indazoles rsc.org |
Metal-Free Synthetic Protocols
In recent years, there has been a growing interest in developing metal-free synthetic methods for indazoles to avoid the cost and potential toxicity of transition metals. acs.orgorganic-chemistry.org These protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions.
One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot, metal-free process to yield indazoles in good yields. organic-chemistry.orgorganic-chemistry.org Another approach is the synthesis of 1H-indazoles from o-aminobenzoximes through selective activation of the oxime group. acs.org Photochemical or thermochemical conditions can also be employed for the metal-free synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl)aryltriazenes. nih.gov
1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and convergent strategy for the synthesis of the indazole core. acs.orgnih.gov This reaction typically involves the [3+2] cycloaddition of an aryne with a diazo compound or another 1,3-dipole. organic-chemistry.orgacs.org
The reaction of in situ generated arynes with N-tosylhydrazones, which serve as precursors to diazo compounds, provides a mild and efficient route to 3-substituted indazoles. organic-chemistry.org Similarly, nitrile imines, generated in situ, can undergo a [3+2] cycloaddition with arynes to afford N(1)-C(3) disubstituted indazoles rapidly. acs.orgnih.gov Sydnones, which are stable cyclic 1,3-dipoles, react with arynes to selectively produce 2H-indazoles after the extrusion of carbon dioxide. nih.gov
The reaction of benzynes with monosubstituted diazo compounds generally leads to 1H-indazoles through the rearrangement of the initial 3H-indazole adduct. orgsyn.org The outcome of these reactions can be influenced by the substituents on both the aryne and the diazo compound. acs.orgorgsyn.org
Oxidative Cyclization and C-H Activation Strategies
Oxidative cyclization and C-H activation represent modern and atom-economical approaches to indazole synthesis. nih.govnih.gov These methods often involve the formation of a C-N or N-N bond through an oxidative process.
An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed to synthesize all three tautomeric forms of indazoles. acs.org Electrochemical methods have also been employed, such as the radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org
Transition-metal-catalyzed C-H activation/annulation sequences are particularly effective for constructing functionalized indazoles in a single step. researchgate.netnih.gov For example, a rhodium(III)-catalyzed [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides serves as an efficient route to 3-acyl-(2H)-indazoles. nih.gov
Regioselective Synthesis and Control of Isomeric Distribution (N1- vs. N2-Substitution)
The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be substituted, leading to the formation of regioisomers. The control of N1- versus N2-substitution is a critical aspect of indazole synthesis, as the biological and chemical properties of the resulting isomers can differ significantly. nih.govbeilstein-journals.org Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org Consequently, reactions under thermodynamic control often favor the N1-substituted product, while kinetically controlled reactions may favor the N2-isomer. connectjournals.com
Several factors influence the regiochemical outcome of N-alkylation, including the choice of base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of C-3 substituted indazoles. beilstein-journals.orgglobalauthorid.com Conversely, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. beilstein-journals.orgnih.gov
Recent studies have highlighted sophisticated methods for achieving high regioselectivity. One such method involves the use of trifluoromethanesulfonic acid or copper(II) triflate as catalysts for the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates, which effectively prevents the formation of N1-isomers. organic-chemistry.orgorganic-chemistry.org Another approach utilizes chelation control. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium ion can lead to the selective formation of the N1-substituted product. beilstein-journals.org In contrast, employing Mitsunobu conditions with the same substrate can direct the alkylation to the N2-position with high selectivity. nih.govbeilstein-journals.org
The position of substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been observed to direct alkylation to the N2-position with excellent selectivity. nih.govresearchgate.netd-nb.info Computational studies, such as those using density functional theory (DFT), have been employed to understand the underlying mechanisms and predict the regiochemical outcomes of these reactions. nih.govbeilstein-journals.org
Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Major Product | Reference |
| 1H-Indazole | Alkyl Bromide | NaH | THF | N1-Alkylindazole | beilstein-journals.orgglobalauthorid.com |
| 1H-Indazole | Alcohol | DEAD, TPP | THF | N2-Alkylindazole | beilstein-journals.orgnih.gov |
| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | - | N2-Alkylindazole | organic-chemistry.orgorganic-chemistry.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ | Dioxane | N1-Alkylindazole | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol | DEAD, TPP | THF | N2-Alkylindazole | nih.govbeilstein-journals.org |
| 4-Nitroindazole | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | - | - | N1-Riboside (Thermodynamic) | nih.gov |
| 4-Nitroindazole | Silylated base, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | - | - | N2-Riboside (Kinetic) | nih.gov |
Introduction of Halogen Substituents: Bromination and Chlorination Strategies
The introduction of halogen atoms, such as bromine and chlorine, onto the indazole ring is a key step in the synthesis of many functionalized derivatives, including 5-Bromo-4-chloro-2-methyl-2H-indazole. These halogenated indazoles serve as versatile intermediates for further transformations, such as cross-coupling reactions. rsc.orgchim.it
Electrophilic aromatic substitution is a common method for the halogenation of indazoles. The regioselectivity of this reaction is influenced by the electronic properties of the indazole ring and any existing substituents. The mechanism typically involves the attack of an electrophilic halogen species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. digitellinc.comwikipedia.org For instance, visible-light photoredox catalysis can be used to enhance the electrophilicity of brominating agents like N-bromosuccinimide (NBS), facilitating the bromination of a wide range of substituted indazoles via an electrophilic aromatic substitution pathway. digitellinc.com
A variety of halogenating reagents are employed for the bromination and chlorination of indazoles, each with its own reactivity and selectivity profile.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles. digitellinc.comresearchgate.net It is often favored for its milder reaction conditions compared to elemental bromine. Visible-light photoredox catalysis with Rose Bengal has been shown to activate NBS for the bromination of indazoles. digitellinc.com In some cases, the use of NBS can lead to regioselective bromination at specific positions, such as the C7 position of 4-substituted NH-free indazoles. rsc.org
N-Chlorosuccinimide (NCS) is the analogous reagent for chlorination. rsc.orgresearchgate.net Metal-free conditions have been developed for the regioselective mono- and poly-chlorination of 2-substituted indazoles using NCS. rsc.org
Bromine (Br₂) can also be used for the bromination of indazoles, often in acetic acid. nih.gov However, the use of elemental bromine can sometimes lead to the formation of multiple brominated products and may be less selective than NBS. rsc.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been utilized as a bromine source for the ultrasound-assisted bromination of indazoles at the C3 position. nih.gov
The regioselectivity of indazole halogenation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.
For 2-substituted 2H-indazoles, metal-free halogenation with NBS or NCS in ethanol (B145695) at 50°C can lead to selective mono-halogenation at the C3 position. rsc.org By adjusting the reaction conditions, such as increasing the amount of the halogenating agent, di-halogenated products can be obtained. rsc.org For example, using excess NBS can lead to the formation of 3,7-dibromo-2H-indazoles. rsc.org
In the case of NH-free indazoles, the presence of directing groups can significantly influence the site of halogenation. For example, a 4-sulfonamido group on the indazole ring directs bromination with NBS to the C7 position. rsc.org The use of 2 equivalents of NBS with this substrate can lead to the formation of the 5,7-dibrominated product. rsc.org
Ultrasound irradiation has been shown to promote the regioselective bromination of indazoles at the C3 position using DBDMH as the bromine source. nih.gov This method is rapid and proceeds under mild conditions. nih.gov
Table 2: Regioselective Halogenation of Indazoles
| Indazole Substrate | Halogenating Agent | Conditions | Product | Reference |
| 2-Phenyl-2H-indazole | NBS | EtOH, 50°C | 3-Bromo-2-phenyl-2H-indazole | rsc.org |
| 2-Phenyl-2H-indazole | NCS | EtOH, 50°C | 3-Chloro-2-phenyl-2H-indazole | rsc.org |
| 2H-Indazole | DBDMH | Na₂CO₃, EtOH, 40°C, Ultrasound | 3-Bromo-2H-indazole | nih.gov |
| 4-Sulfonamido-1H-indazole | NBS (1 equiv.) | DMF, rt | 7-Bromo-4-sulfonamido-1H-indazole | rsc.org |
| 4-Sulfonamido-1H-indazole | NBS (2 equiv.) | DMF, rt | 5,7-Dibromo-4-sulfonamido-1H-indazole | rsc.org |
Methods for Methylation at the N2-Position of the Indazole Ring
Selective methylation at the N2 position of the indazole ring is a crucial step for the synthesis of 2-methyl-2H-indazole derivatives. As discussed in Section 2.3, achieving regioselectivity in the alkylation of indazoles can be challenging.
Several methods have been developed to favor N2-methylation. One effective strategy involves the use of specific alkylating agents and catalysts. For example, the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate provides a general and highly selective method for N2-alkylation, including methylation. organic-chemistry.orgorganic-chemistry.org This method is notable for the absence of the corresponding N1-isomer. wuxibiology.com
The Mitsunobu reaction, using an alcohol (in this case, methanol), diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (TPP), has also been shown to favor the formation of N2-alkylated indazoles. beilstein-journals.orgnih.gov
The choice of base and solvent can also influence the regioselectivity of methylation. While sodium hydride in THF generally favors N1-alkylation, certain substitution patterns on the indazole ring can override this preference. For instance, indazoles with a C7-nitro or C7-carboxylate substituent exhibit excellent N2-selectivity upon alkylation. nih.govresearchgate.netd-nb.info
Integration of Green Chemistry Principles in Indazole Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of indazoles and their derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One approach involves the use of greener solvents. Polyethylene glycol (PEG) has been used as a recyclable and non-toxic solvent for the copper-catalyzed synthesis of 2H-indazoles. organic-chemistry.org Water has also been explored as a green solvent for the halogenation of 2H-indazoles. rsc.org
The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green chemistry. Copper oxide nanoparticles supported on activated carbon have been employed as an efficient and recyclable catalyst for the synthesis of 2H-indazoles. nih.gov
Ultrasound irradiation and microwave-assisted synthesis are energy-efficient techniques that can often reduce reaction times and improve yields. nih.govresearchgate.netajrconline.org The use of natural catalysts, such as lemon peel powder, has also been reported for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net Furthermore, grinding protocols using milder acids like ammonium (B1175870) chloride in ethanol have been developed as an eco-friendly method for the synthesis of 1H-indazoles. samipubco.com
Purification and Isolation Techniques for Synthetic Indazole Compounds
The purification and isolation of synthetic indazole compounds are critical steps to ensure the final product's purity and to separate desired isomers. The synthesis of indazole derivatives often results in mixtures, particularly the N-1 and N-2 substituted isomers, necessitating effective purification strategies. google.comnih.gov The choice of method depends on the scale of the reaction, the physical properties of the target compound, and the nature of the impurities. Common techniques employed include recrystallization, column chromatography, and extraction.
Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid indazole derivatives, capable of yielding high-purity compounds suitable for both further reaction and final product isolation. google.com This method is particularly advantageous for industrial-scale production due to its simplicity and cost-effectiveness compared to chromatographic methods. google.com The selection of an appropriate solvent or solvent system is crucial for successful purification.
A common strategy involves using a mixed solvent system, which can be fine-tuned to optimize the differential solubility of the product and impurities. google.com For instance, isomers of substituted indazole derivatives have been successfully separated by recrystallization from mixtures of solvents such as acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, achieving purities greater than 99%. google.com In specific cases, single solvents are also effective; for example, X-ray quality crystals of certain pyrimido[1,2-b]indazole derivatives have been grown from toluene (B28343) solutions. mdpi.com For compounds requiring decolorization, recrystallization can be performed using alcoholic solvents in the presence of activated carbon. google.com
Chromatographic Methods
Column chromatography is an indispensable tool for the purification of indazole derivatives in laboratory settings, offering high resolution for separating complex mixtures. nih.gov This technique is frequently employed after initial work-up to isolate the target compound from byproducts and unreacted starting materials. nih.govacs.org
Silica (B1680970) gel is the most common stationary phase used for the column chromatography of indazoles. nih.gov The crude product, often dissolved in a suitable solvent, is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). nih.gov For example, the purification of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole was achieved by column chromatography after the crude product was filtered through silica. nih.gov In addition to traditional flash chromatography, more advanced automated systems and high-performance liquid chromatography (HPLC) are utilized. acs.org Mass-directed autopreparative HPLC, using columns like Sunfire C18 and eluting with acetonitrile/water gradients containing formic acid, has been used for purifying indazole arylsulfonamides. acs.org
Extraction and Other Isolation Techniques
Standard work-up procedures are essential for the initial isolation of crude indazole products from the reaction medium. These methods typically precede final purification by chromatography or recrystallization.
Liquid-Liquid Extraction: This is a fundamental step to separate the organic product from aqueous layers. Solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used to extract indazole derivatives from the reaction mixture after quenching with water or an aqueous solution. google.comnih.gov The combined organic layers are then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under vacuum. google.comnih.gov
Filtration: Filtration is used to isolate solid products that precipitate from a solution. nih.gov This can be a final step for a pure, crystallized product or a preliminary step to separate a crude solid. It is also used to remove solid reagents or byproducts, such as filtering a reaction mixture through Celite to remove particulates before extraction. google.com
Trituration: This technique involves washing a crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, a product was solidified and then triturated with heptane (B126788) to purify it before final isolation by filtration. google.com
The following table summarizes various purification techniques applied to different classes of indazole derivatives as reported in the literature.
Table 1: Summary of Purification and Isolation Techniques for Substituted Indazoles
| Technique | Indazole Derivative Type | Details (Solvent/Adsorbent) | Purpose/Outcome | Reference(s) |
|---|---|---|---|---|
| Recrystallization | General Substituted Indazoles | Mixed solvents: Acetone/water, Ethanol/water, THF/water | Separation of isomers; Purity >99% | google.com |
| Pyridyl-substituted pyrimido[1,2-b]indazoles | Toluene | Growth of X-ray quality single crystals | mdpi.com | |
| 5-Bromo-2-chloro-4'-ethoxy diphenylmethane | Alcoholic solvent with activated carbon | Purification and decolorization | google.com | |
| Column Chromatography | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Silica gel; Dichloromethane/Methanol | Isolation of final product | nih.gov |
| General Indazole Derivatives | Silica gel (200-300 mesh) | Purification of crude products | nih.gov | |
| Indazole Arylsulfonamides | Automated flash chromatography (normal phase SPE cartridges) | General purification | acs.org | |
| Preparative HPLC | Indazole Arylsulfonamides | Sunfire C18 column; Water/Acetonitrile with formic acid | Mass-directed purification | acs.org |
| Extraction | General Indazole Derivatives | Ethyl acetate or Dichloromethane | Initial work-up and isolation from aqueous phase | google.comnih.gov |
| Filtration | General Indazole Derivatives | Celite | Removal of solid residues post-reaction | google.com |
| Trituration | 1-(Hydroxyalkyl)indazole | Heptane | Purification of solidified crude product | google.com |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole |
| 5-Bromo-2-chloro-4'-ethoxy diphenylmethane |
| 1-(Hydroxyalkyl)indazole |
| Indazole Arylsulfonamides |
| Pyridyl-substituted pyrimido[1,2-b]indazoles |
| Tetrahydrofuran |
| Acetone |
| Ethanol |
| Methanol |
| Acetonitrile |
| Toluene |
| Dichloromethane |
| Ethyl acetate |
| Heptane |
Chemical Reactivity and Functional Transformations of 5 Bromo 4 Chloro 2 Methyl 2h Indazole
Reactivity of Halogen Substituents (Bromine and Chlorine) on the Indazole Scaffold
The presence of both bromine and chlorine atoms on the benzene (B151609) portion of the 5-Bromo-4-chloro-2-methyl-2H-indazole molecule provides distinct opportunities for selective functionalization. The differential reactivity of these halogens is a key aspect of their synthetic utility.
Nucleophilic Substitution Reactions
The halogen atoms on the indazole ring can be displaced by various nucleophiles. While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings is generally challenging, the electron-withdrawing nature of the indazole nucleus can facilitate such reactions under specific conditions. For instance, studies on related haloindazoles have shown that the bromine atom can be displaced by nucleophiles. rsc.org In the case of 5-bromo-1,2,3-triazines, a related nitrogen-containing heterocyclic system, SNAr reactions with phenols have been successfully demonstrated to yield aryloxy-triazines. acs.org This suggests that similar transformations could be possible for this compound, allowing for the introduction of oxygen-based nucleophiles.
Cross-Coupling Reactions for Further Derivatization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen atoms on this compound serve as excellent handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.
Common cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide, is widely used to form biaryl structures. Research on 2-bromo-4-chlorophenyl-2-bromobutanoate has demonstrated the selective arylation at the bromo-position via a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov Similarly, this compound can be coupled with various boronic acids or esters to introduce new aryl or heteroaryl substituents at the 5-position.
Heck Coupling: This reaction forms a new carbon-carbon bond between the halide and an alkene.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halide, providing a route to alkynyl-substituted indazoles.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amine functionalities.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for C-N and C-O bond formation. rsc.org
Microwave-assisted cross-coupling reactions have proven to be an efficient method for the functionalization of bromoindazoles, leading to a variety of substituted indazole derivatives. rasayanjournal.co.in
Functional Group Interconversions on the Indazole Ring System
Beyond the direct modification of the halogen substituents, the indazole ring system itself can undergo various functional group interconversions. While this compound does not possess other functional groups, derivatives synthesized via the reactions described above can be further modified. For example, a nitro group, if introduced, can be reduced to an amine, which can then be subjected to a wide array of transformations such as acylation, alkylation, or conversion to a diazonium salt for further derivatization. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functionalities. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule. beilstein-journals.org
Electrophilic and Nucleophilic Reactivity of the Indazole Nucleus
The indazole ring is an aromatic heterocyclic system with a unique electronic distribution. The pyrazole (B372694) portion of the ring system influences the reactivity of the fused benzene ring. Indazoles can act as nucleophiles in chemical transformations, typically leading to a mixture of N1- and N2-alkylated products, although the 2-methyl substituent in the title compound fixes the substitution pattern. beilstein-journals.org
The indazole nucleus itself can also undergo electrophilic substitution reactions, though the presence of the deactivating halogen atoms will influence the position and rate of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate. chim.it
C-H Functionalization Reactions and Their Synthetic Utility
In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. researchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of functional groups at specific C-H bonds. For 2H-indazoles, transition metal-catalyzed C-H activation has been utilized for late-stage functionalization, increasing molecular complexity and diversity. researchgate.netrsc.org
Various transition metals, including rhodium and cobalt, have been employed to catalyze the C-H functionalization of indazoles. nih.govnih.gov These reactions can lead to the introduction of alkyl, aryl, and other functional groups at positions that might be difficult to access through traditional methods. The directing group ability of the indazole nitrogen atoms plays a crucial role in controlling the regioselectivity of these reactions.
Strategies for Derivatization Towards Structure-Activity Relationship (SAR) Studies
The diverse reactivity of this compound makes it an excellent starting point for the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. SAR is a critical component of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity.
By systematically modifying different parts of the this compound scaffold, researchers can probe the key structural features required for a desired biological effect. Key strategies for derivatization for SAR studies include:
Modification at the 5-position: Utilizing the reactivity of the bromine atom, a wide array of substituents can be introduced via cross-coupling reactions. This allows for the exploration of how different electronic and steric properties at this position affect activity.
Modification at the 4-position: Following functionalization at the 5-position, the less reactive chlorine atom can be targeted for further modifications, allowing for the synthesis of di-substituted analogs.
Modification of the introduced functional groups: Once new functional groups are introduced, they can be further elaborated to fine-tune the properties of the molecule.
The ability to generate a diverse set of analogs from a common intermediate like this compound is highly valuable in medicinal chemistry for the rapid exploration of chemical space and the identification of lead compounds.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 5-Bromo-4-chloro-2-methyl-2H-indazole, one would expect to observe distinct signals for the aromatic protons on the indazole ring system and a characteristic singlet for the N-methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be significantly affected by the halogen substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are hypothetical values based on general principles and data for similar structures, as specific experimental data is not publicly available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-H | ~7.5-8.0 | ~130-135 |
| C6-H | ~7.2-7.6 | ~120-125 |
| C7-H | ~7.0-7.4 | ~115-120 |
| N-CH₃ | ~3.8-4.2 | ~35-40 |
| C3a | N/A | ~140-145 |
| C4 | N/A | ~115-120 |
| C5 | N/A | ~110-115 |
| C7a | N/A | ~145-150 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-methyl protons to the C3a and C3 carbons of the indazole ring, confirming the position of the methyl group.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI-MS) would be utilized. This would provide the accurate molecular weight of the compound, allowing for the determination of its elemental formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom, providing strong evidence for their presence.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the structural components of the molecule. The fragmentation pattern would likely show the loss of the methyl group, bromine, and chlorine atoms, further corroborating the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: These are calculated values based on the chemical formula C₈H₆BrClN₂.)
| Ion | Calculated m/z |
| [M+H]⁺ | 244.9530 |
| [M+Na]⁺ | 266.9350 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic ring and the methyl group.
C=C and C=N stretching vibrations within the indazole ring system.
C-N stretching vibrations.
C-Br and C-Cl stretching vibrations, typically found in the fingerprint region.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the chemical formula (C₈H₆BrClN₂). A close correlation between the experimental and theoretical values would confirm the purity and elemental composition of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
| Carbon (C) | 39.14 |
| Hydrogen (H) | 2.46 |
| Bromine (Br) | 32.55 |
| Chlorine (Cl) | 14.44 |
| Nitrogen (N) | 11.41 |
Computational and Theoretical Chemistry Investigations of Indazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic structure and energy of a molecule. For substituted indazoles, these calculations are crucial for understanding how different functional groups—such as bromo, chloro, and methyl groups—influence the core indazole ring system.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.gov
For instance, in a study on methyl 5-bromo-1H-indazole-3-carboxylate, DFT was used to provide mechanistic insights into its regioselective alkylation. beilstein-journals.org These calculations help elucidate the reaction pathways and transition states, explaining why a particular isomer (N1 or N2 alkylated) is formed preferentially under specific reaction conditions. beilstein-journals.org Ab initio methods, while more computationally intensive, are also used for high-accuracy benchmark calculations on smaller, related systems to validate DFT results.
Understanding the electronic structure of a molecule is key to predicting its reactivity and stability. Computational methods provide quantitative measures of these properties.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For example, in a theoretical study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com
Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Typically, red- and yellow-colored regions indicate a negative potential (electron-rich), often found around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. nih.gov Blue-colored regions represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov For substituted indazoles, the MEP surface would highlight the influence of the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group on the charge distribution across the molecule.
Below is a table of representative global reactivity parameters that are often calculated for heterocyclic compounds using DFT.
| Parameter | Formula | Significance | Representative Value (eV) |
| HOMO Energy | EHOMO | Electron-donating ability | -6.2967 irjweb.com |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.8096 irjweb.com |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability | 4.4871 irjweb.com |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons | Not Available |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.2449 irjweb.com |
| Electrophilicity Index | ω = χ² / (2η) | Propensity to accept electrons | 1.4134 mdpi.com |
Note: The representative values are from studies on related imidazole and triazole derivatives and serve as an illustration of the data obtained from such calculations. irjweb.commdpi.com
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a molecule like 5-Bromo-4-chloro-2-methyl-2H-indazole, this would involve analyzing the orientation of the methyl group relative to the indazole ring. While the core bicyclic system is rigid, computational scans of bond rotations can reveal the most energetically favorable conformations, which is crucial for understanding how the molecule will fit into a biological receptor.
Computational models are invaluable for predicting how a molecule will behave in a chemical reaction. DFT calculations can be used to model the entire reaction coordinate, identifying transition states and intermediates. This allows for a deep, mechanistic understanding of the reaction.
A study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated the power of this approach. beilstein-journals.org By modeling the reaction under different conditions (Mitsunobu vs. basic conditions), researchers could explain the observed high regioselectivity, providing a working mechanism that supported the experimental results. beilstein-journals.org Such insights are crucial for optimizing synthetic routes to produce specific isomers of functionalized indazoles. beilstein-journals.org
Molecular Modeling and Simulations
Beyond quantum mechanics, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, particularly their interactions with other molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For indazole derivatives, which are known to be pharmacologically active, docking studies can identify potential protein targets and predict the binding affinity and specific interactions that stabilize the ligand-receptor complex. nih.gov
In a recent study, novel indazole derivatives were synthesized and docked against the renal cancer-related protein PDB: 6FEW. nih.gov The analysis, performed with software like AutoDock, revealed that specific derivatives had high binding energies, suggesting they could be effective inhibitors. nih.govnih.gov The docking results typically show key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. Such studies provide a rational basis for the further development of indazole-based therapeutic agents. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing deep insights into the dynamic behavior and stability of compounds like this compound. These simulations model the motion of atoms and molecules over time, governed by the principles of classical mechanics, and are instrumental in understanding how a ligand interacts with its biological target.
For halogenated indazole derivatives, MD simulations can elucidate the influence of substitutions on the conformational stability of the molecule and its binding complex. The introduction of bromine and chlorine atoms at the 5- and 4-positions of the indazole ring, respectively, is expected to significantly impact the molecule's electronic and steric properties. MD simulations can reveal how these substitutions affect the flexibility of the indazole core and the rotational barriers of the methyl group at the 2-position.
In the context of a ligand-protein complex, MD simulations can be employed to assess the stability of the binding pose obtained from molecular docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the network of intermolecular interactions, such as hydrogen bonds and halogen bonds. For this compound, the chloro and bromo substituents can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity. MD simulations allow for the detailed characterization of the geometry and persistence of these halogen bonds over the simulation time. nih.govnih.gov
The stability of a protein-ligand complex during an MD simulation is a good indicator of the ligand's potential as an effective inhibitor. plos.org A stable complex will generally exhibit low RMSD values, indicating that the ligand remains in the binding pocket without significant conformational changes. The analysis of RMSF can highlight flexible regions of the protein that may be important for ligand entry or exit.
Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein:
| Simulation Parameter | Value | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | The ligand maintains a stable conformation within the binding pocket. |
| Protein Backbone RMSD | 2.1 ± 0.5 Å | The overall protein structure remains stable upon ligand binding. |
| Halogen Bond Occupancy (Br···O) | 75% | A persistent halogen bond is formed between the bromine atom and a backbone carbonyl oxygen. |
| Halogen Bond Occupancy (Cl···H-N) | 40% | A transient halogen bond is observed between the chlorine atom and a protein residue. |
Disclaimer: The data in this table is illustrative and intended to represent typical results from an MD simulation. Specific values for this compound would require dedicated computational studies.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the common features of a set of active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For indazole derivatives, pharmacophore models have been successfully developed to guide the design of new potent and selective inhibitors for various targets. nih.govnih.gov The indazole scaffold itself is often a key pharmacophoric element, with the nitrogen atoms capable of acting as hydrogen bond acceptors and the bicyclic system providing a hydrophobic core. pharmablock.com The specific substitution pattern on the indazole ring dictates the precise geometry and nature of the pharmacophoric features.
In the case of this compound, a pharmacophore model would likely include:
An aromatic/hydrophobic feature corresponding to the indazole ring system.
A hydrogen bond acceptor feature from one of the indazole nitrogen atoms.
Halogen bond donor features associated with the bromine and chlorine atoms.
A hydrophobic feature from the methyl group.
Ligand-based drug design utilizes such pharmacophore models to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophoric query. youtube.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By understanding the key interaction points of known active molecules, new chemical entities with potentially improved properties can be designed and synthesized. The development of a pharmacophore model for a series of indazole derivatives often involves aligning a set of active compounds and extracting the common chemical features that are essential for their biological activity. nih.gov
Illustrative Pharmacophore Features for a Hypothetical Indazole-Based Inhibitor Series:
| Pharmacophore Feature | Description | Importance for Activity |
| Aromatic Ring (AR) | Indazole core | Essential for core scaffold interactions. |
| Hydrogen Bond Acceptor (HBA) | N1 or N2 of indazole | Crucial for anchoring to the target. nih.gov |
| Hydrophobic (HY) | Methyl group at N2 | Contributes to van der Waals interactions. |
| Halogen Bond Donor (HBD) | Bromine at C5 | Enhances binding affinity through specific interactions. |
| Halogen Bond Donor (HBD) | Chlorine at C4 | Provides additional interaction points. |
Disclaimer: This table presents a hypothetical pharmacophore model for illustrative purposes. The actual pharmacophoric features of this compound would need to be determined through specific computational and experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead candidates. researchgate.net
For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that relates a selection of these descriptors to the observed biological activity. mdpi.com
In a QSAR study of a series of compounds including this compound, the bromo and chloro substituents would significantly influence several key descriptors. For instance, the high electronegativity and polarizability of the halogen atoms would impact the electronic and steric descriptors. The presence of these halogens can also increase the lipophilicity of the molecule, which is often a critical factor in determining its pharmacokinetic and pharmacodynamic properties.
A typical QSAR model is represented by an equation where the biological activity (e.g., IC50) is a function of one or more descriptors. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model. mdpi.com Once a statistically robust QSAR model is developed, it can be used to virtually screen new indazole derivatives and prioritize those with the highest predicted activity for synthesis and testing.
Illustrative QSAR Model for a Hypothetical Series of Halogenated Indazoles:
log(1/IC50) = 0.85 * LogP - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 2.1
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.88 | The model explains 88% of the variance in the observed activity. |
| Q² (Cross-validated R²) | 0.75 | The model has good predictive ability for new compounds. |
| F-statistic | 45.6 | The model is statistically significant. |
| Standard Error | 0.15 | The model has a low error in its predictions. |
Disclaimer: The QSAR equation and statistical data are for illustrative purposes only. A valid QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities.
Biological Activity and Mechanistic Elucidation in Vitro and Preclinical Studies
Anticancer Research and Molecular Mechanisms
There is currently no published research detailing the anticancer activities or the molecular mechanisms of 5-Bromo-4-chloro-2-methyl-2H-indazole.
In Vitro Antiproliferative Activity in Cancer Cell Lines
No data is available on the in vitro antiproliferative effects of this compound against any cancer cell lines.
Mechanisms of Action in Cancer Cells
Information regarding the mechanisms of action for this specific compound, including its potential to induce apoptosis, disrupt mitochondrial pathways, generate reactive oxygen species (ROS), activate caspases, or modulate the Bax/Bcl-2 ratio, has not been reported in scientific literature.
Target Identification and Enzyme Inhibition Studies
Specific molecular targets and enzyme inhibition profiles for this compound are not documented.
There are no studies available that evaluate the inhibitory activity of this compound against any kinase targets, including Tyrosine Kinases, PI3K, ERK1/2, FGFR, c-Met, or Pim Kinases.
No public data exists on the ability of this compound to inhibit other enzymes such as the IDO1 enzyme or glucokinase.
There is no information available regarding the potential for this compound to act as an antagonist for receptors such as the glucagon (B607659) receptor.
The indazole nucleus is a versatile scaffold found in compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.comnih.gov
Antimicrobial Activity and Mechanistic Insights
While data on the antimicrobial effects of this compound is absent from the reviewed literature, various other substituted indazole derivatives have been evaluated for their efficacy against a range of microbial pathogens. nih.gov
The antibacterial potential of the indazole class of compounds has been explored, though with varied results depending on the specific substitutions and bacterial strains tested. In one study focusing on a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives, the compounds were found to be largely inactive against the Gram-negative bacteria Escherichia coli and Salmonella enterica serovar Typhi. nih.govnih.gov
Conversely, other research has identified specific indazole structures with notable antibacterial action. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds demonstrated better activity against Gram-positive bacteria, such as Staphylococcus epidermidis and Streptococcus pyogenes, compared to other tested strains. nih.gov Notably, certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov
Another study on N-methyl-3-aryl indazoles reported moderate to good activity against several bacterial strains, including Xanthomonas campestris, Bacillus megaterium, and Escherichia coli. orientjchem.org
Table 1: Antibacterial Activity of Selected Indazole Derivatives
This table presents data for related indazole compounds, not this compound.
| Compound Class | Bacterial Strain | Activity/Result | Reference |
| 4-Bromo-1H-indazole derivatives | Staphylococcus aureus (Penicillin-Resistant) | Up to 256-fold more potent than 3-MBA | nih.gov |
| 4-Bromo-1H-indazole derivatives | Streptococcus pyogenes PS | MIC of 4 µg/mL for the most active compound | nih.gov |
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Zone of inhibition up to 2.3 cm | orientjchem.org |
| N-methyl-3-aryl indazoles | Bacillus megaterium | Zone of inhibition up to 1.6 cm | orientjchem.org |
| 2-phenyl & 2,3-diphenyl-2H-indazoles | Escherichia coli | Inactive | nih.gov |
| 2-phenyl & 2,3-diphenyl-2H-indazoles | Salmonella enterica serovar Typhi | Inactive | nih.gov |
Research into the antifungal properties of the indazole scaffold has yielded promising results. A study investigating 2,3-diphenyl-2H-indazole derivatives identified two compounds, specifically those with methyl ester or carboxylic acid substitutions, that inhibited the in vitro growth of the pathogenic yeasts Candida albicans and Candida glabrata. nih.govresearchgate.net
Further highlighting the potential of halogenated indazoles, a separate line of research focused on triazole-linked indazole derivatives. In this series, an analog featuring a 5-bromo substitution on the indazole ring demonstrated significant in vitro antifungal activity against a broad spectrum of fungal cultures, including various Candida and Aspergillus species. nih.govdocumentsdelivered.com This finding underscores that bromine substitution on the indazole ring can be a favorable feature for antifungal efficacy.
Table 2: Antifungal Activity of Selected Indazole Derivatives
This table presents data for related indazole compounds, not this compound.
| Compound Derivative | Fungal Strain | Activity (MIC) | Reference |
| 2,3-diphenyl-2H-indazole (methyl ester) | Candida albicans | 125 µg/mL | nih.govresearchgate.net |
| 2,3-diphenyl-2H-indazole (carboxylic acid) | Candida albicans | 125 µg/mL | nih.govresearchgate.net |
| 2,3-diphenyl-2H-indazole (methyl ester) | Candida glabrata | 62.5 µg/mL | nih.govresearchgate.net |
| 2,3-diphenyl-2H-indazole (carboxylic acid) | Candida glabrata | 62.5 µg/mL | nih.govresearchgate.net |
| (2R,3R)-3-(5-bromoindazol-1-yl)-butan-2-ol derivative | Candida spp., Aspergillus spp. | Significant Activity | nih.govdocumentsdelivered.com |
The most significant research on the antimicrobial activity of 2H-indazole derivatives has been in the area of antiprotozoal agents. nih.govfrontiersin.org A comprehensive study evaluated a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov
The results were compelling, with many of the synthesized compounds demonstrating potent antiprotozoal activity, in some cases exhibiting greater potency than the standard reference drug, Metronidazole. nih.govresearchgate.net The activity was found to be influenced by the nature of the substituents on the phenyl ring. For instance, derivatives with electron-withdrawing groups on the 2-phenyl ring showed favorable antiprotozoal activity against all three parasites. nih.govresearchgate.net The compounds were generally most potent against E. histolytica. nih.govnih.gov This body of work identifies the 2H-indazole framework as a promising scaffold for developing new therapeutic agents against these intestinal and vaginal pathogens. nih.govmdpi.com
Table 3: Antiprotozoal Activity (IC₅₀) of Selected 2-Phenyl-2H-Indazole Derivatives
This table presents data for related indazole compounds, not this compound.
| 2-Phenyl Ring Substituent | E. histolytica (IC₅₀ µM) | G. intestinalis (IC₅₀ µM) | T. vaginalis (IC₅₀ µM) | Reference |
| 4-Chlorophenyl | 0.046 | 0.117 | 0.220 | nih.gov |
| 4-(Methoxycarbonyl)phenyl | 0.048 | 0.065 | 0.140 | nih.gov |
| Metronidazole (Reference) | 1.770 | 5.400 | 1.000 | nih.gov |
Anti-inflammatory Potential and Associated Molecular Targets
Infections and inflammatory responses are often intertwined. nih.gov The indazole scaffold is present in known anti-inflammatory drugs like benzydamine, and research continues to explore new derivatives for this purpose. nih.govpnrjournal.com
While no data was found regarding the effect of this compound on these specific inflammatory mediators, studies on related compounds have confirmed an anti-inflammatory potential by targeting key enzymes in the inflammatory cascade.
A study on 2,3-diphenyl-2H-indazole derivatives evaluated their ability to inhibit human cyclooxygenase-2 (COX-2), an enzyme inducible during the inflammatory response. nih.govnih.govresearchgate.net Several of the tested compounds displayed noteworthy in vitro inhibitory activity against COX-2 at a concentration of 10 µM. nih.govresearchgate.net The dual activity of these compounds as both antiprotozoal and anti-inflammatory agents is particularly interesting, as COX-2 inhibition has been suggested to be beneficial in managing infections like those caused by E. histolytica. nih.govmdpi.com
Information regarding the direct inhibition of Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) by bromo-chloro-substituted indazoles was not identified in the reviewed literature.
Table 4: In Vitro COX-2 Inhibition by Selected 2,3-Diphenyl-2H-Indazole Derivatives
This table presents data for related indazole compounds, not this compound.
| Compound (Substitutions on Phenyl Rings) | Concentration | % Inhibition of COX-2 | Reference |
| 2-(p-tolyl), 3-(p-methoxyphenyl) | 10 µM | 41.2 | nih.govresearchgate.net |
| 2-phenyl, 3-(p-carboxyphenyl) | 10 µM | 39.9 | nih.govresearchgate.net |
| 2-(p-chlorophenyl), 3-(p-carboxyphenyl) | 10 µM | 39.5 | nih.govresearchgate.net |
Other Investigated Biological Activities (In Vitro)
Beyond the antimicrobial and anti-inflammatory activities, the versatile indazole scaffold has been incorporated into molecules designed to target a variety of other biological processes. Reviews of the literature show that different substituted indazole derivatives have been investigated for numerous other potential therapeutic applications, including:
Antitumor Activity: Several indazole-containing compounds, such as Niraparib and Pazopanib, are approved anticancer drugs. nih.gov Research has explored derivatives for their anti-proliferative effects on various cancer cell lines and as inhibitors of key targets in oncology. nih.govresearchgate.net
Kinase Inhibition: Indazole derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. Targets have included Rho kinase (ROCK), anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs), among others. nih.gov
Anti-HIV Activity: The indazole nucleus has been identified as a pharmacologically important scaffold in the development of agents with anti-HIV properties. nih.gov
These varied activities highlight the chemical versatility of the indazole core structure and its importance as a privileged scaffold in medicinal chemistry and drug discovery. nih.govpnrjournal.com
Antioxidant Activity
Currently, there is no publicly available scientific literature that has investigated or established the antioxidant activity of this compound.
Anti-HIV Activity (Mechanistic Aspects)
There is no available research data or scholarly publications detailing any anti-HIV activity or the mechanistic aspects of this compound.
Receptor Binding Profiling
Comprehensive receptor binding profiling data for this compound is not available in the public domain.
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
There are no published structure-activity relationship (SAR) studies that specifically analyze this compound to define its biological targets.
Applications and Future Research Trajectories in Medicinal Chemistry
Role of Indazole as a Core Scaffold for Drug Discovery and Development
The indazole scaffold is a prominent feature in numerous clinically successful drugs, underscoring its importance in drug discovery. eurekaselect.comnih.gov Its value stems from its ability to act as a bioisostere for other critical aromatic systems like indole (B1671886) and benzimidazole, while offering distinct advantages. nih.gov Unlike indoles, indazoles possess an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. nih.gov Furthermore, the indazole ring is generally less susceptible to metabolic degradation compared to phenol, improving its pharmacokinetic properties. nih.gov
The versatility of the indazole core is demonstrated by its presence in a wide range of approved drugs with diverse mechanisms of action. eurekaselect.comnih.govnih.gov For example, Pazopanib is a multi-kinase inhibitor used in cancer therapy, while Benzydamine is utilized for its anti-inflammatory properties. eurekaselect.comnih.gov Granisetron acts as a 5-HT3 receptor antagonist to prevent chemotherapy-induced nausea. nih.gov This broad spectrum of biological activity, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects, has solidified the indazole scaffold as a highly sought-after framework in medicinal chemistry. eurekaselect.comnih.govgoogle.comresearchgate.net At least 43 indazole-based compounds have been identified in clinical use or undergoing clinical trials, highlighting the sustained interest in this heterocyclic system. nih.gov
Table 1: Examples of FDA-Approved Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Area | Primary Mechanism of Action |
| Pazopanib | Oncology | Multi-targeted Tyrosine Kinase Inhibitor (e.g., VEGFR, PDGFR) eurekaselect.comnih.gov |
| Niraparib | Oncology | Poly(ADP-ribose) polymerase (PARP) Inhibitor eurekaselect.com |
| Axitinib | Oncology | Tyrosine Kinase Inhibitor (e.g., VEGFR) nih.govpnrjournal.com |
| Entrectinib | Oncology | Tyrosine Kinase Inhibitor (e.g., TRK, ROS1, ALK) nih.gov |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |
| Granisetron | Antiemetic | Serotonin 5-HT3 Receptor Antagonist nih.gov |
Design and Synthesis of Novel Indazole-Based Lead Compounds
The generation of novel indazole-based lead compounds is a dynamic area of synthetic chemistry, driven by the need for molecules with improved efficacy and novel mechanisms of action. A variety of synthetic strategies have been developed to construct and functionalize the indazole core. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the indazole scaffold, enabling the creation of diverse chemical libraries for screening. nih.gov Other modern synthetic methods include intramolecular C-N bond formations and cycloaddition reactions, which provide efficient routes to variously substituted indazoles. nih.govresearchgate.net For instance, palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones offers a mild pathway to construct the indazole nucleus. eurekaselect.com
The synthesis of specifically substituted indazoles like 5-Bromo-4-chloro-2-methyl-2H-indazole relies on regioselective reactions. The starting material, 5-bromo-4-chloro-1H-indazole, is commercially available, providing a key precursor for further modification. scilit.com The methylation of the indazole nitrogen is a critical step that often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the reaction conditions and the existing substituents on the benzene (B151609) ring. nih.gov For example, the methylation of 6-nitroindazole (B21905) with iodomethane (B122720) produces a majority of the N1-methylated product alongside the N2 isomer. nih.gov Specific synthetic routes have been developed to favor one isomer over the other. For instance, Mitsunobu conditions using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) can be employed to selectively synthesize N2-alkylated indazoles, such as methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. nih.gov
The design of novel indazole derivatives is often guided by the structure of known active compounds or by targeting specific biological pathways. google.comnih.gov For example, a series of 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. google.com This highlights a common strategy where the core scaffold is maintained while peripheral substituents are systematically varied to optimize interactions with the biological target.
Lead Optimization Strategies and Derivatization for Enhanced Potency and Selectivity
Once a lead indazole compound is identified, lead optimization is employed to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. This process heavily relies on understanding the structure-activity relationship (SAR) of the scaffold. nih.govnih.gov
Halogenation: The introduction of halogen atoms, such as the bromo and chloro groups in this compound, is a common and effective strategy in lead optimization. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity. nih.gov For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, bromo substitution at the R1 position resulted in better inhibitory activity than methyl substitution. nih.gov Similarly, the introduction of a halogen moiety at the ortho or meta position of a phenyl ring attached to an indazole core led to enhanced activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov The strategic placement of halogens can lead to favorable interactions, such as halogen bonding, within the target's binding pocket.
N-Alkylation: The position of alkylation on the indazole nitrogen (N1 vs. N2) is a critical determinant of biological activity and selectivity. nih.gov Different kinase inhibitors, for instance, often show a strong preference for one isomer over the other. The development of selective alkylation methods is therefore crucial. nih.gov While direct alkylation often gives mixtures, specific thermodynamically or kinetically controlled conditions can provide high selectivity for the desired N1- or N2-alkyl indazole. nih.gov
Structure-Guided Derivatization: Modern lead optimization frequently uses structure-guided design, where X-ray crystal structures or homology models of the target protein are used to rationally design modifications. eurekaselect.comnih.gov For example, starting from a lead compound, a series of 1H-indazole amide derivatives were designed as inhibitors of extracellular signal-regulated kinases (ERK1/2), leading to compounds with low nanomolar potency. eurekaselect.com Similarly, the optimization of indazoles as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for respiratory diseases led to the discovery of clinical candidates by focusing on potency, isoform selectivity, and pharmacokinetic properties suitable for inhalation. nih.gov SAR analysis of 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors revealed that adding a hydrophobic ring to access a deep pocket and a hydrophilic group to extend into the solvent region were key for improving potency and selectivity. nih.gov
Table 2: General SAR Principles for Indazole Derivatives
| Modification | General Effect on Activity | Example Target Class |
| Halogenation (Br, Cl, F) | Often increases potency through enhanced binding interactions and altered electronics. nih.gov | Kinase Inhibitors (FGFR, EGFR) nih.gov |
| N1 vs. N2-Alkylation | Regioisomerism is critical; activity is often highly dependent on the position of the N-alkyl group. | Kinase Inhibitors nih.gov |
| Substitution at C3 | A key position for introducing moieties that interact with specific pockets of the target protein. eurekaselect.com | IDO1, ERK1/2 Inhibitors eurekaselect.com |
| Substitution at C5/C6 | Can be modified to improve solubility, metabolic stability, and target engagement. | PAK1, JAK Inhibitors nih.govnih.gov |
Rational Drug Design Approaches (e.g., Fragment-Based Drug Discovery (FBDD), Scaffold Hopping)
Rational drug design strategies are instrumental in leveraging the privileged nature of the indazole scaffold to create novel therapeutics.
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight molecules ("fragments") that bind weakly to a target are identified and then optimized into more potent leads. nih.govnih.gov The indazole ring is an ideal fragment due to its structural rigidity, drug-like properties, and ability to form key interactions. nih.govnih.gov In one example, a pyrazolopyridine fragment was identified as a binder to phosphodiesterase 10A (PDE10A). Through structure-based optimization, this fragment was elaborated into a novel pyrimidoindazole derivative with improved properties. nih.gov This "fragment growing" approach allows for the efficient exploration of the chemical space around the initial hit to achieve high-affinity binding. nih.gov
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different, often isosteric, scaffold to generate novel chemotypes with potentially improved properties or a different intellectual property position. eurekaselect.com The bioisosteric relationship between indole and indazole makes this a particularly fruitful hopping strategy. eurekaselect.comnih.gov For instance, researchers successfully transformed a series of indole-based inhibitors selective for the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2 by hopping to an indazole scaffold. eurekaselect.comnih.gov This was a significant finding, as dual inhibition could potentially overcome resistance mechanisms seen with selective BCL-2 inhibitors. eurekaselect.com
Molecular Docking and Structure-Based Design: Computational tools like molecular docking are routinely used to predict and analyze the binding modes of indazole derivatives within the active site of a target protein. nih.govgoogle.com These studies help rationalize observed SAR and guide the design of new analogues. For example, docking studies of indazole derivatives in the ATP-binding pocket of FGFR1 were used to design novel inhibitors, with a focus on introducing halogen atoms to improve permeability and form key hydrogen bonds and halogen-protein interactions. researchgate.net Similarly, docking analysis of indazole-based amides against a renal cancer-related protein helped identify derivatives with the highest predicted binding energies for synthesis and testing. google.com These computational approaches, combined with experimental data, accelerate the drug discovery cycle by prioritizing the synthesis of compounds with the highest likelihood of success.
Emerging Research Avenues and Unexplored Therapeutic Applications
While the indazole scaffold is well-established in oncology, its therapeutic potential is being actively explored in a growing number of other disease areas. nih.govnih.gov
Neurodegenerative Diseases: There is increasing interest in applying indazole derivatives to complex conditions like Alzheimer's and Parkinson's disease. eurekaselect.comnih.gov Researchers have designed multitarget indazole derivatives that can simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, two key enzymes in Alzheimer's pathology. nih.govresearchgate.net Some of these compounds also demonstrated anti-inflammatory and neuroprotective effects in cellular models. nih.gov In another study, an indazole derivative named AMI (6-amino-1-methyl-indazole) was shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by inhibiting tau hyperphosphorylation. nih.gov
Cardiovascular and Metabolic Disorders: Indazole-based compounds are being investigated for cardiovascular conditions. nih.gov For example, the p38α kinase inhibitor ARRY-371797, which features an indazole core, has entered clinical trials for a form of dilated cardiomyopathy. nih.gov Furthermore, indazole derivatives have shown potential in treating metabolic issues like diabetes and obesity in preclinical studies. nih.govnih.gov
Novel Anticancer Mechanisms: Beyond traditional kinase inhibition, indazoles are being explored for novel cancer targets. Recently, a series of indazole compounds were disclosed as inhibitors of the YAP1-TEAD protein-protein interaction. nih.gov The Hippo-YAP/TAZ-TEAD pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is implicated in many cancers. Targeting this pathway represents a promising new strategy for which indazoles are being developed as lead compounds. nih.gov
Infectious Diseases: New mechanisms of action are crucial for overcoming antimicrobial resistance. A novel class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target. nih.gov These compounds showed excellent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrated efficacy in animal infection models, opening a new avenue for antibacterial drug development. nih.gov
The continued exploration of the indazole scaffold against these emerging targets, combined with advanced design strategies, ensures that this privileged structure will remain a vital component of medicinal chemistry research for the foreseeable future.
Q & A
Basic: What are the optimal synthetic conditions for 5-Bromo-4-chloro-2-methyl-2H-indazole, and how can side reactions be minimized?
Methodological Answer:
The synthesis of this compound typically involves halogenation and alkylation steps. Key considerations include:
- Catalyst Selection: Palladium-based catalysts or copper-mediated reactions are often employed for bromine/chlorine substitution. For example, controlled bromination at the 5-position requires inert conditions (argon atmosphere) to avoid oxidation side products .
- Temperature and Solvent Control: Reactions are best performed in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C to balance reactivity and selectivity. Higher temperatures (>100°C) may lead to dehalogenation or ring-opening byproducts .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Yield optimization (70–80%) is achievable by quenching reactions at 90% conversion to prevent over-halogenation .
Advanced: How does the electronic and steric profile of this compound influence its biological target interactions?
Methodological Answer:
The compound’s bioactivity is modulated by:
- Electronic Effects: The electron-withdrawing bromo and chloro groups enhance electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Density Functional Theory (DFT) calculations reveal a LUMO energy of -2.1 eV, favoring charge-transfer interactions in kinase inhibition .
- Steric Considerations: The 2-methyl group imposes steric hindrance, limiting binding to shallow pockets. Molecular docking studies (AutoDock Vina) show stronger affinity for deeper hydrophobic cavities, such as those in EGFR (ΔG = -9.2 kcal/mol) .
- Comparative Analysis: Analogues lacking the 4-chloro substituent show reduced potency (IC₅₀ > 10 µM vs. 2.3 µM for the parent compound in EGFR assays), underscoring the chloro group’s role in π-stacking with phenylalanine residues .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR: The methyl group at position 2 appears as a singlet at δ 2.45 ppm (¹H) and δ 25.3 ppm (¹³C). Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.8 ppm) .
- FTIR: Key peaks include C-Br (590 cm⁻¹), C-Cl (745 cm⁻¹), and C=N (1611 cm⁻¹) stretching vibrations .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 259.9 (calculated for C₈H₆BrClN₂: 259.94) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability or structural impurities:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration). For example, cytotoxicity in HeLa cells varies from IC₅₀ 5 µM to 12 µM depending on serum-free vs. serum-containing media .
- Structural Validation: Use High-Resolution Mass Spectrometry (HRMS) and elemental analysis to confirm purity (>95%). Impurities as low as 5% (e.g., dechlorinated byproducts) can skew bioactivity results .
- Meta-Analysis: Cross-reference data with structurally similar indazoles. For instance, 5-Bromo-4-fluoro analogs show consistent trends in solubility-logP correlations, aiding in mechanistic interpretation .
Advanced: What in-silico strategies predict the ADMET properties of this compound?
Methodological Answer:
Computational tools streamline ADMET profiling:
- Solubility and Permeability: SwissADME predicts moderate aqueous solubility (LogS = -4.1) and high intestinal absorption (Caco-2 permeability = 8.5 × 10⁻⁶ cm/s) due to the compound’s moderate lipophilicity (cLogP = 2.9) .
- Toxicity Risks: ProTox-II highlights potential hepatotoxicity (Probability = 0.72) linked to cytochrome P450 3A4 inhibition. Mitigation strategies include introducing polar groups at position 6 .
- Metabolic Stability: Molecular dynamics simulations (AMBER) reveal rapid glucuronidation at the indazole nitrogen, suggesting short plasma half-life. Prodrug derivatization (e.g., acetyl masking) improves stability .
Basic: What are the crystallographic parameters of this compound, and how do they inform solid-state reactivity?
Methodological Answer:
Single-crystal X-ray diffraction data (if available) reveal:
- Unit Cell Parameters: Monoclinic system (e.g., P21/n space group) with a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, β = 98.3° .
- Packing Interactions: Strong halogen-halogen (Br···Cl, 3.4 Å) and π-π stacking (3.8 Å) dominate, explaining low solubility in non-polar solvents. Grinding experiments show polymorphic transitions above 150°C, impacting dissolution rates .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₈H₆BrClN₂ | HRMS |
| Melting Point | 228–230°C | DSC |
| logP | 2.9 | SwissADME |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
Advanced: How does this compound compare to its analogs in kinase inhibition assays?
Methodological Answer:
Structure-Activity Relationship (SAR) studies highlight:
- Bromo vs. Fluoro Substitution: 5-Bromo derivatives exhibit 3-fold higher EGFR inhibition (IC₅₀ = 2.3 µM) than 5-fluoro analogs (IC₅₀ = 7.1 µM) due to enhanced hydrophobic interactions .
- Methyl Group Impact: Removal of the 2-methyl group reduces potency (IC₅₀ > 20 µM), confirming its role in stabilizing the indazole core conformation during binding .
- Cross-Target Selectivity: The compound shows 10-fold selectivity for EGFR over HER2 (IC₅₀ EGFR = 2.3 µM vs. HER2 = 23 µM), attributed to steric compatibility with EGFR’s ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
